
(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide, also known as HT-0712, is a novel small molecule compound that has gained attention in the scientific research community due to its potential therapeutic applications.
作用機序
The mechanism of action of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis, which can inhibit cancer cell growth. Additionally, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to inhibit the activity of NF-κB, a signaling pathway involved in inflammation. Inhibition of NF-κB can reduce the production of pro-inflammatory cytokines, which can reduce inflammation. Finally, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to reduce oxidative stress and inflammation in the brain, which can protect against neurodegenerative diseases.
Biochemical and Physiological Effects
(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to have several biochemical and physiological effects. In cancer research, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to induce apoptosis and cell cycle arrest in cancer cells. Inflammation research has shown that (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide reduces the production of pro-inflammatory cytokines. Neurodegenerative disease research has shown that (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide reduces oxidative stress and inflammation in the brain.
実験室実験の利点と制限
The advantages of using (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide in lab experiments include its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Additionally, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to have low toxicity and good pharmacokinetic properties. The limitations of using (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide in lab experiments include its limited availability and high cost.
将来の方向性
There are several future directions for the research of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail to better understand how it works. Additionally, future research could focus on developing more efficient synthesis methods for (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide to increase its availability and reduce its cost. Finally, future research could investigate the potential of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide as a drug candidate for clinical trials.
合成法
The synthesis of (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide involves a multi-step process that includes the reaction of 5-hydroxypentylthiophene with thiophene-2-carboxylic acid chloride to form 5-(thiophen-2-yl)-3-pentylthiophene-2-carboxylic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and 4-(dimethylamino)pyridine to form the acrylamide product, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide. The purity of the compound is achieved through column chromatography and recrystallization.
科学的研究の応用
(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been shown to have potential therapeutic applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Neurodegenerative disease research has shown that (E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide has neuroprotective properties by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(E)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-9-6-13(14-7-11-20-12-14)5-8-17-16(19)4-3-15-2-1-10-21-15/h1-4,7,10-13,18H,5-6,8-9H2,(H,17,19)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCKODRTRLRZMJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(thiophen-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

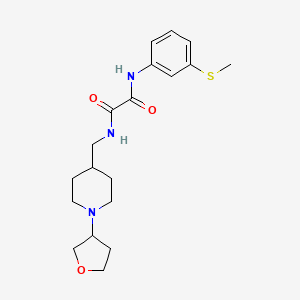
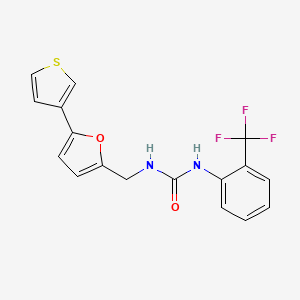

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one](/img/structure/B2946363.png)
![2-[(2-Hydroxyethyl)sulfinyl]benzoic acid](/img/structure/B2946364.png)
![2-{4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2946366.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2946368.png)
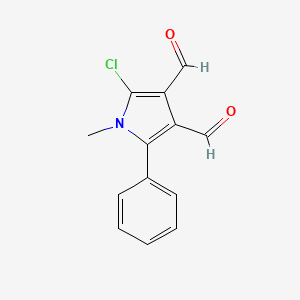
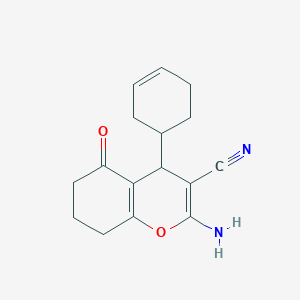
![(3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide](/img/structure/B2946372.png)
![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2946373.png)
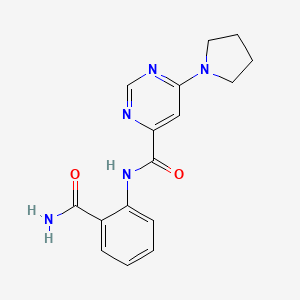
![6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2946379.png)
